Product packaging for Imidazo[5,1-B]thiazole-7-carbonitrile(Cat. No.:CAS No. 211033-81-7)

Imidazo[5,1-B]thiazole-7-carbonitrile

Cat. No.: B8779267
CAS No.: 211033-81-7
M. Wt: 149.18 g/mol
InChI Key: FKZVXRNQNHUUAP-UHFFFAOYSA-N
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Description

Significance of Imidazo[5,1-b]thiazole (B6145799) Scaffold in Contemporary Medicinal Chemistry and Chemical Biology

The Imidazo[5,1-b]thiazole scaffold is a "privileged structure" in drug discovery, meaning its framework is capable of binding to a variety of biological targets, leading to a wide range of physiological activities. researchgate.netresearchgate.net Fused heterocyclic systems containing both nitrogen and sulfur are cornerstones in medicinal chemistry due to their broad spectrum of pharmacological applications. nih.gov The unique spatial arrangement of atoms and the electronic properties of the Imidazo[5,1-b]thiazole core allow for the design of potent and selective modulators of biological processes.

This scaffold's importance is highlighted by its exploration in several therapeutic areas. For instance, derivatives of the related imidazo[2,1-b]thiazole (B1210989) have shown activities including anticancer, antimicrobial, anti-inflammatory, and anthelmintic properties. researchgate.netmdpi.com More specifically for the Imidazo[5,1-b]thiazole system, research has identified its potential in developing novel agricultural fungicides and as inhibitors of enzymes relevant to central nervous system disorders. nih.govnih.gov The development of novel pesticides from this scaffold is seen as a promising strategy to enhance the success rate of creating new, effective agricultural chemicals. researchgate.net

Historical Context and Evolution of Research on Imidazo[5,1-b]thiazole Derivatives

Research into fused imidazole-thiazole systems gained significant momentum with the discovery and clinical use of compounds like Levamisole, an imidazo[2,1-b]thiazole derivative known for its anthelmintic and immunomodulatory effects. researchgate.net This early success spurred broader investigation into the chemical space of imidazothiazoles, including its various isomers like the Imidazo[5,1-b]thiazole system.

Initially, much of the research focused on the more common imidazo[2,1-b]thiazole isomer. researchgate.net However, as synthetic methodologies advanced, chemists began to explore other isomeric scaffolds to investigate novel structure-activity relationships (SAR). The evolution of research has been marked by a shift from broad screening to rational drug design, where derivatives are synthesized to interact with specific biological targets. mdpi.com Modern approaches, such as the intermediate derivatization method, are now employed to efficiently synthesize novel Imidazo[5,1-b]thiazole derivatives and explore their potential applications, for example, in creating new antifungal agents. nih.govresearchgate.net This strategic approach aims to build upon previous findings to develop compounds with improved efficacy and specificity. researchgate.net

Current Research Frontiers and Emerging Applications of Imidazo[5,1-b]thiazole Systems

Current research on Imidazo[5,1-b]thiazole systems is vibrant and expanding into new and critical areas of chemical and biological science. Two prominent frontiers include agricultural science and neurotherapeutics.

Agricultural Fungicides: A significant emerging application is in the development of novel fungicides to combat plant pathogens that threaten agricultural production. researchgate.net Researchers have synthesized series of Imidazo[5,1-b]thiazole derivatives containing a pyrazole (B372694) ring, demonstrating potent antifungal activity against various plant pathogens. nih.govresearchgate.net Certain compounds from these studies have shown efficacy comparable to commercial pesticides. nih.gov The mechanism of action for some of these derivatives involves disrupting the integrity of the fungal cell membrane, leading to cell content leakage and death. nih.gov

Compound IDTarget FungusEC₅₀ (mg L⁻¹)Reference
4fSclerotinia sclerotiorum0.98 nih.gov
18fSclerotinia sclerotiorum0.95 nih.gov
Boscalid (B143098) (Control)Sclerotinia sclerotiorum0.82 nih.gov

Phosphodiesterase 10A (PDE10A) Inhibitors: Another key research area is the design of Imidazo[5,1-b]thiazole derivatives as inhibitors of phosphodiesterase 10A (PDE10A). nih.gov PDE10A is an enzyme highly expressed in the brain, and its inhibition is a promising therapeutic strategy for treating psychiatric and neurodegenerative disorders like schizophrenia and psychosis. nih.govnih.gov Scientists have successfully designed and synthesized a series of benzo[d]imidazo[5,1-b]thiazole compounds that act as potent PDE10A inhibitors. nih.gov One particular compound from this series demonstrated excellent PDE10A activity, selectivity, and a favorable pharmacokinetic profile in preclinical models, showing efficacy in models of psychosis. nih.gov

These frontiers highlight the scaffold's versatility, with ongoing efforts focused on optimizing chemical structures to enhance potency, selectivity, and bioavailability for various applications. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3N3S B8779267 Imidazo[5,1-B]thiazole-7-carbonitrile CAS No. 211033-81-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

211033-81-7

Molecular Formula

C6H3N3S

Molecular Weight

149.18 g/mol

IUPAC Name

imidazo[5,1-b][1,3]thiazole-7-carbonitrile

InChI

InChI=1S/C6H3N3S/c7-3-5-6-9(4-8-5)1-2-10-6/h1-2,4H

InChI Key

FKZVXRNQNHUUAP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C(N=CN21)C#N

Origin of Product

United States

Synthetic Methodologies for Imidazo 5,1 B Thiazole 7 Carbonitrile and Its Analogs

Classical and Established Synthetic Routes to Imidazo[5,1-b]thiazole (B6145799) Core Structures

Traditional synthetic strategies for constructing the imidazo[5,1-b]thiazole core often rely on well-established cyclization and multi-component reactions. These methods form the foundation for the synthesis of this heterocyclic system.

The construction of the bicyclic imidazo[5,1-b]thiazole architecture is commonly achieved through intramolecular cyclization reactions. One established route involves the synthesis of imidazo[5,1-b]thiazol-3-ones, which serve as versatile intermediates. This process typically begins with the formation of a precursor molecule containing both an imidazole (B134444) ring and a carboxylic acid moiety, which is then induced to cyclize.

A notable method involves a two-step sequence where the final ring-closing step is an intramolecular coupling of a carboxylic acid with the imidazole nitrogen. For instance, substrates can be converted into the target imidazo[5,1-b]thiazol-3-one ring system using coupling agents in a suitable solvent system like dichloromethane/DMF at room temperature. Historically, other approaches to this [5-5] fused ring system have been reported, but they often necessitate harsh dehydrating conditions to facilitate the cyclization.

The efficiency of the cyclization can be influenced by the nature of the precursor and the reaction conditions. For example, attempts to use acetic anhydride (B1165640) and pyridine (B92270) for cyclization have shown variable success, with some substrates yielding the desired bicyclic product in high yield while others produce alternative products. A more robust approach utilizes solid-supported coupling agents, which can facilitate the generation of a library of these compounds by simplifying purification and handling.

Table 1: Synthesis of Imidazo[5,1-b]thiazol-3-ones via Intramolecular Cyclization

Entry Substrate R1 R2 Product Yield (%)
1 1a F H 2a 75
2 1b F Me 2b 74
3 1c Cl H 2c 90
4 1d Cl Me 2d 81
5 1e Br H 2e 88
6 1f Br Me 2f 85
7 1g I H 2g 61

Data sourced from a study on the synthesis and reactivity of imidazo[5,1-b]thiazol-3-ones.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers advantages in terms of efficiency, atom economy, and reduced waste. mdpi.com For the synthesis of the related imidazo[2,1-b]thiazole (B1210989) scaffold, MCRs are well-documented. mdpi.commdpi.com

One prominent example is the Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based MCR that provides a simple, one-pot route to imidazo-fused heterocycles. mdpi.com This reaction typically involves the condensation of an amino-heterocycle, an aldehyde, and an isocyanide. orientjchem.org Such MCRs are considered a greener alternative to classical stepwise syntheses, which often involve lengthy reaction times, high temperatures, and the use of metal catalysts. mdpi.com Another MCR approach is the [3+2] cycloaddition reaction, which can generate complex molecular scaffolds efficiently. mdpi.com

In the context of the imidazo[5,1-b]thiazole system, an effective three-component reaction can be used to generate the necessary precursors for subsequent cyclization, demonstrating the utility of MCRs in the initial stages of the synthesis. The development of MCRs that directly yield the imidazo[5,1-b]thiazole core is an area of ongoing research interest.

Modern and Sustainable Synthetic Strategies

Recent advancements in synthetic methodology have focused on developing more sustainable and efficient processes. These include the use of microwave irradiation, transition-metal catalysis, and the application of green chemistry principles.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. Compared to conventional heating, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields. nih.govbohrium.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including the isomeric imidazo[2,1-b]thiazole system. researchgate.net

For example, the Hantzsch thiazole (B1198619) synthesis, a classical method for preparing aminothiazoles, has been adapted using microwave heating to produce N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in higher yields and with shorter reaction times compared to conventional reflux conditions. nih.gov Furthermore, catalyst-free, microwave-assisted procedures have been developed for synthesizing benzo[d]imidazo[2,1-b]thiazoles in green media like a water-isopropanol mixture, highlighting the sustainable nature of this approach. bohrium.comnih.govrsc.org These methods often proceed under mild, transition-metal-free conditions, providing rapid access to functionalized products. nih.govrsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Method Solvent Reaction Time Yield (%)
Conventional Heating Methanol 8 hours Lower
Microwave Irradiation Dioxane 5-10 minutes Higher

This table illustrates the general advantages of microwave synthesis as reported for imidazo[2,1-b]thiazole analogs. nih.gov

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis and functionalization of imidazo-fused thiazoles, catalysts based on copper, palladium, and iron have proven particularly effective. thieme-connect.comnih.gov

Copper and iron-based catalytic systems have been used to facilitate the one-pot cascade synthesis of 6-substituted imidazo[2,1-b]thiazoles from 2-aminothiazoles and acetophenones via aerobic oxidative coupling. thieme-connect.combohrium.com These methods are valued for their use of commercially available starting materials and mild reaction conditions. thieme-connect.com

Palladium and copper catalysis have also been instrumental in the direct C-H arylation of the imidazo[2,1-b]thiazole nucleus. nih.gov A fascinating aspect of this chemistry is the ability to control the regioselectivity of the arylation by simply switching the metal catalyst. A palladium catalyst system typically promotes arylation at the C5-position, whereas using stoichiometric amounts of copper directs the functionalization to the C-2/C-3 positions. This selectivity is attributed to different mechanistic pathways: electrophilic palladation versus base-promoted C-H metalation with copper. nih.gov Such strategies avoid the need for pre-functionalized starting materials, making the synthesis more step-economical. nih.gov

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being incorporated into the synthesis of heterocyclic compounds like imidazo[5,1-b]thiazoles.

Key green chemistry strategies include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives is a primary goal. Water and polyethylene (B3416737) glycol (PEG) have been used as effective green reaction media. bohrium.combohrium.comrsc.org For example, the synthesis of imidazo[2,1-b]thiazole derivatives has been achieved in aqueous PEG-400, which can act as both a solvent and a catalyst and is biodegradable. bohrium.comresearchgate.net Catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles has been successfully performed in a water-isopropanol mixture. bohrium.com

Energy Efficiency: Microwave-assisted synthesis is a prime example of an energy-efficient technique that significantly shortens reaction times and often leads to cleaner reactions with higher yields. bohrium.comnih.gov

Atom Economy: Multi-component reactions (MCRs) are inherently green as they maximize the incorporation of all starting materials into the final product, reducing waste. mdpi.com Isocyanide-based MCRs are noted as a greener alternative to traditional stepwise methods. mdpi.com

Catalysis: The use of catalysts, especially reusable ones, is preferred over stoichiometric reagents. The development of transition-metal-free reactions or the use of reusable nanoparticle catalysts, such as NiFe2O4, contributes to more sustainable synthetic routes. acs.orgnih.gov

By integrating these strategies, chemists can develop more environmentally friendly and efficient pathways to synthesize Imidazo[5,1-b]thiazole-7-carbonitrile and its analogs.

Functionalization and Derivatization Strategies for this compound

The functionalization of the Imidazo[5,1-b]thiazole ring system is a critical step in the development of new chemical entities. These strategies aim to introduce a variety of substituents at specific positions on the heterocyclic core, thereby modulating its physicochemical and biological properties.

Introduction of Nitrile and Carboxamide Moieties onto the Imidazothiazole Scaffold

The introduction of nitrile and carboxamide groups onto the imidazothiazole scaffold is a key synthetic objective. The nitrile group, in particular, is a versatile precursor for the synthesis of various other functional groups, including carboxamides.

One established method for the synthesis of related imidazo[2,1-b]thiazole carboxamides involves a multi-step sequence. This process typically begins with the cyclization of ethyl-2-aminothiazole-4-carboxylate with phenacyl bromides to form the core imidazo[2,1-b]thiazole structure. Subsequent hydrolysis of the ester group yields a carboxylic acid intermediate. This carboxylic acid can then be coupled with various amines using standard peptide coupling reagents like EDCI and HOBt in a suitable solvent such as dry dimethylformamide to produce the desired carboxamide derivatives. nih.gov

While direct synthesis of this compound is not extensively detailed in readily available literature, general methods for the conversion of aldehydes to nitriles could be adapted. One such approach involves the one-pot reaction of an appropriate aldehyde precursor with hydroxylamine (B1172632) hydrochloride, promoted by imidazole hydrochloride in a solvent like sulfolane. researchgate.net This method offers an environmentally benign alternative to traditional transition metal-catalyzed cyanation reactions.

The conversion of a nitrile to a carboxamide is a standard transformation in organic synthesis and can be achieved under either acidic or basic conditions. For instance, hydrolysis of a nitrile group can be performed to furnish the corresponding carboxamide, which can then be further derivatized.

Regioselective Functionalization of the Imidazo[5,1-b]thiazole Ring System

Regioselective functionalization allows for the precise placement of substituents on the Imidazo[5,1-b]thiazole ring, which is crucial for structure-activity relationship studies. The inherent electronic properties of the fused ring system dictate the preferred sites for electrophilic and nucleophilic attack. The imidazole ring is generally electron-rich, which can direct electrophilic substitution to specific positions.

For the related imidazo[1,2-a]pyrazine (B1224502) scaffold, regioselective metalations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl have been successfully employed. These organometallic intermediates can then be quenched with various electrophiles to introduce functionality at specific positions. nih.gov Such strategies could potentially be adapted for the regioselective functionalization of the Imidazo[5,1-b]thiazole system.

Synthesis of Imidazo[5,1-b]thiazole-Fused Heterocycles and Hybrid Structures

The synthesis of hybrid molecules that incorporate the Imidazo[5,1-b]thiazole scaffold fused with other heterocyclic rings is an area of active research. These fused systems can exhibit novel properties and biological activities.

One approach to constructing such fused systems involves the intramolecular coupling of a carboxylic acid with the imidazole nitrogen of a substituted sulfanyl (B85325) imidazole precursor. This strategy has been used to generate imidazo[5,1-b]thiazol-3-ones. nih.gov Further chemical transformations on these fused products can lead to a library of diverse molecular architectures.

For the isomeric imidazo[2,1-b]thiazole system, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, have been utilized to synthesize complex structures in a one-pot fashion. mdpi.com Additionally, the condensation of 4,5-dihydro-1H-imidazol-2-thiol with ethyl chloroacetate (B1199739) and an aromatic aldehyde, followed by reaction with hydroxylamine, has been shown to produce imidazo[2,1-b]thiazolo[5,4-d]isoxazole derivatives. researchgate.net These methodologies highlight the potential for creating a wide array of fused heterocyclic systems based on the imidazothiazole core.

Yield Optimization and Purification Techniques in Imidazo[5,1-b]thiazole Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of Imidazo[5,1-b]thiazole derivatives. This involves the systematic variation of parameters such as solvent, temperature, catalyst, and reaction time.

The choice of solvent can significantly influence reaction kinetics and yields. For instance, in the one-pot synthesis of imidazo[2,1-b]thiazole derivatives, a screen of solvents such as methanol, acetonitrile, and toluene (B28343) revealed that toluene provided the highest yield. Further optimization of temperature and reaction time also contributed to improved outcomes. mdpi.com

Advanced Structural Elucidation and Conformational Analysis of Imidazo 5,1 B Thiazole 7 Carbonitrile

Single-Crystal X-ray Diffraction Studies for Imidazo[5,1-B]thiazole (B6145799) Derivatives

Single-crystal X-ray diffraction provides unambiguous proof of molecular structure by mapping electron density to determine the spatial arrangement of atoms, bond lengths, and bond angles in the solid state. For imidazo[5,1-b]thiazole derivatives, this technique is crucial for confirming the fusion of the imidazole (B134444) and thiazole (B1198619) rings and establishing the absolute stereochemistry and conformation of the molecule. nih.gov

Detailed crystallographic analyses of related derivatives, such as benzo-fused imidazothiazoles, have been successfully performed, providing valuable insight into the planarity and packing of the heterocyclic system. researchgate.netiucr.org The data obtained from these studies, including lattice parameters and space group, are fundamental for understanding intermolecular interactions within the crystal lattice, such as hydrogen bonding and π–π stacking. researchgate.net

For instance, the structure of a chalcone-based imidazothiazole derivative was unequivocally confirmed by single-crystal X-ray diffraction, which was essential for interpreting its biological activity. nih.gov Similarly, analysis of 2,3-Dihydrobenz mdpi.comjournalskuwait.orgimidazo[2,1-b]thiazole (B1210989) revealed a monoclinic crystal system, providing precise data on its three-dimensional structure. iucr.org

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
Benzo mdpi.comjournalskuwait.orgimidazo[2,1-b]thiazole-2-carbaldehydeMonoclinicP21/ca = 5.6514(16) Å, b = 21.220(7) Å, c = 7.381(2) Å, β = 96.473(17)° researchgate.net
2,3-Dihydrobenz mdpi.comjournalskuwait.orgimidazo[2,1-b]thiazoleMonoclinicP21/ca = 12.7440(8) Å, b = 11.4820(7) Å, c = 12.8707(8) Å, β = 118.234(1)° iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to characterize Imidazo[5,1-b]thiazole derivatives, providing detailed information about the chemical environment of each hydrogen and carbon atom. nih.govdergipark.org.tr

The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) in ¹H NMR spectra allow for the precise assignment of protons within the heterocyclic core and its substituents. mdpi.com For example, the regiochemistry of substitution on the imidazo[5,1-b]thiazole ring can be confirmed by observing the characteristic signals for the remaining protons on the core. dergipark.org.tr ¹³C NMR provides complementary information by identifying the carbon skeleton, including the quaternary carbons of the ring fusion and the carbon of the nitrile group. nih.gov

Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed to establish connectivity between protons and carbons, further solidifying structural assignments, particularly for complex derivatives. semanticscholar.org

Compound Derivative ClassNucleusKey Chemical Shifts (δ, ppm)Reference
N'-(arylidene)-2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazides¹H~7.1 (s, 1H, C2-H), ~8.2 (s, 1H, C5-H) dergipark.org.tr
¹³C~110 (C5), ~111 (C2), ~145 (C6), ~149 (C7a)
(5-(4-Chlorophenyl)imidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone¹H8.21 (s, 1H), 7.86 (d, J=8.6 Hz, 2H), 7.69 (s, 1H) nih.gov
¹³C158.5, 148.0, 145.0, 143.9, 110.6

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's formula. nih.govmdpi.com For derivatives of Imidazo[5,1-b]thiazole-7-carbonitrile, HRMS is used to verify that the experimentally measured mass corresponds to the calculated mass for the proposed structure, typically with a precision of less than 5 ppm. nih.gov

In addition to molecular formula confirmation, mass spectrometry, particularly with techniques like electron impact (EI) or electrospray ionization (ESI) followed by tandem MS (MS/MS), can be used to study fragmentation pathways. nih.gov The fragmentation pattern provides structural information by revealing characteristic neutral losses and stable fragment ions. The cleavage of the parent molecule into smaller, charged fragments offers clues about the molecule's composition and the relative stability of its different parts. Studies on related thiazole systems show that fragmentation often involves cleavage of side chains and eventual rupture of the heterocyclic rings. researchgate.netsapub.org

Compound FormulaIonCalculated m/zFound m/zReference
C₂₃H₂₂ClN₄O₃S₂[M+H]⁺501.08164501.08056 nih.gov
C₂₄H₂₅N₄O₄S₂[M+H]⁺497.13117497.12979 nih.gov
C₁₈H₁₈N₃O₂S[M+H]⁺340.1114340.1118 mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, IR spectroscopy is particularly useful for confirming the presence of the defining carbonitrile (C≡N) functional group. journalskuwait.org

The key diagnostic peaks in the IR spectrum would include:

A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹, characteristic of the C≡N stretching vibration.

Stretching vibrations for the C=N and C=C bonds within the fused aromatic ring system, typically appearing in the 1500-1650 cm⁻¹ region. dergipark.org.tr

Absorptions corresponding to aromatic C-H stretching, usually found just above 3000 cm⁻¹. dergipark.org.tr

By confirming the presence of these specific functional groups, IR spectroscopy serves as a rapid and reliable method for verifying the successful synthesis of the target structure and its derivatives. mdpi.com

Functional GroupVibrational ModeCharacteristic Frequency (cm⁻¹)Reference
Nitrile (C≡N)Stretch~2220 - 2260(General chemical knowledge)
Amide (C=O)Stretch~1670 - 1689 dergipark.org.tr
Hydrazone (C=N)Stretch~1596 - 1602 dergipark.org.tr
Aromatic C-H / N-HStretch~3000 - 3200 dergipark.org.tr

Theoretical and Computational Investigations of Imidazo 5,1 B Thiazole 7 Carbonitrile

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic structure and reactivity of heterocyclic compounds like Imidazo[5,1-b]thiazole (B6145799). These methods provide detailed information about molecular orbitals, charge distribution, and reactivity indices.

DFT studies on related imidazothiazole systems have been used to calculate key electronic properties. researchgate.netresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net

For Imidazo[5,1-b]thiazole-7-carbonitrile, DFT calculations would typically reveal the distribution of electron density across the fused ring system. The electron-withdrawing nature of the nitrile group at the 7-position is expected to significantly influence the electronic properties, potentially lowering both the HOMO and LUMO energy levels and affecting the molecule's reactivity profile. Molecular Electrostatic Potential (MEP) maps generated from these calculations can visualize the electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

ParameterDescriptionSignificance in Predicting Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the propensity to donate electrons; higher energy suggests greater reactivity towards electrophiles.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the propensity to accept electrons; lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally implies higher chemical reactivity and lower kinetic stability.
MEP Map Molecular Electrostatic Potential map.Visually identifies electron-rich (nucleophilic) and electron-deficient (electrophilic) sites on the molecule.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for predicting how a ligand, such as an Imidazo[5,1-b]thiazole derivative, might interact with a biological target, typically a protein or enzyme. These methods are central to structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions. For the related benzo[d]imidazo[5,1-b]thiazole scaffold, docking studies were instrumental in identifying potent inhibitors of phosphodiesterase 10A (PDE10A). nih.gov These in silico experiments confirmed the binding mode of the inhibitors within the active site of the enzyme. nih.gov Similarly, derivatives of the isomeric imidazo[2,1-b]thiazole (B1210989) have been docked into the active sites of targets like Human peroxiredoxin 5 and EGFR/HER2 kinases to explore their binding interactions. researchgate.netnih.govnih.gov

Following docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex over time. An MD simulation of a docked imidazo[2,1-b] researchgate.netnih.govresearchgate.netthiadiazole derivative within the HDAC7 protein active site, for instance, was run for 100 nanoseconds to evaluate the stability of the complex, showing it remained stable after an initial fluctuation period. nih.gov Such simulations provide insights into the dynamic behavior of the ligand in the binding pocket and can help refine the understanding of the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. nih.gov

Table 2: Application of Molecular Simulation in Ligand-Target Analysis

TechniquePurposeKey OutputsExample Target for Imidazothiazoles
Molecular Docking Predicts the binding pose and affinity of a ligand to a receptor.Binding energy score, orientation of ligand, key interacting amino acid residues.Phosphodiesterase 10A (PDE10A) nih.gov
Molecular Dynamics Simulates the movement of atoms in the ligand-receptor complex over time.Stability of the complex (RMSD), detailed analysis of intermolecular interactions.Histone Deacetylase 7 (HDAC7) nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling of Imidazo[5,1-b]thiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized derivatives.

For derivatives of the related imidazo[2,1-b]thiazole and imidazo[2,1-b] researchgate.netnih.govresearchgate.netthiadiazole scaffolds, QSAR studies have been successfully developed to model their anticancer and antifungal activities. acs.orgresearchgate.netresearchgate.net These models often employ a variety of molecular descriptors, which can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., LogP). Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common statistical methods used to build the QSAR equations. researchgate.net

A QSAR model for antifungal indole (B1671886) derivatives containing the imidazo[2,1-b]thiazole moiety found that structural factors were positively correlated with activity, while molecular polarizability was negatively correlated. acs.org In another study on the antiproliferative activity of imidazo[2,1-b] researchgate.netnih.govresearchgate.netthiadiazoles, hydrophobicity and hydrogen bond donor features were identified as main factors affecting activity. researchgate.net For a new series of Imidazo[5,1-b]thiazole derivatives, a similar approach could be used. For example, the antifungal activity (EC50 values) of various derivatives against Sclerotinia sclerotiorum could be correlated with calculated molecular descriptors to guide the synthesis of more potent analogues. nih.gov

Prediction of Reaction Mechanisms and Intermediates in Imidazo[5,1-b]thiazole Synthesis

Computational chemistry can be used to investigate the mechanisms of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally. For the synthesis of the Imidazo[5,1-b]thiazole core, theoretical calculations can help elucidate the most probable reaction pathways and optimize reaction conditions.

The synthesis of the Imidazo[5,1-b]thiazole ring system can be achieved through various routes, including the intramolecular nucleophilic substitution of a modified imine skeleton. nih.gov A proposed reaction mechanism for the synthesis of the isomeric imidazo[2,1-b]thiazole involves the initial reaction of an aminothiazole with an α-bromo aralkyl ketone, followed by cyclization. researchgate.net

Theoretical studies, typically using DFT, can model this entire process. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This allows researchers to identify the rate-determining step, understand the role of catalysts, and predict the feasibility of different synthetic routes. While specific computational studies on the synthesis mechanism of this compound are not widely reported, the established methodologies are readily applicable to explore its formation.

Conformational Analysis and Tautomerism Studies

Conformational analysis and the study of tautomerism are crucial for understanding the three-dimensional structure and potential isomerism of molecules like Imidazo[5,1-b]thiazole. The fused bicyclic system of Imidazo[5,1-b]thiazole is largely planar and rigid, limiting its conformational flexibility. However, substituents on the ring can adopt different spatial orientations, and computational methods can determine the most energetically favorable conformations.

Tautomerism, the migration of a proton, is a key consideration in many heterocyclic systems. Theoretical studies on azoles have extensively investigated annular tautomerism, where a proton moves between ring nitrogen atoms. researchgate.net For the Imidazo[5,1-b]thiazole core, prototropic tautomerism could potentially occur, although the fused ring structure makes certain forms highly unstable. Quantum chemical calculations are the primary tool for evaluating the relative energies of different tautomers. By comparing the calculated energies, it is possible to predict the predominant tautomeric form in different environments (e.g., in the gas phase or in a solvent). This is critical, as different tautomers can exhibit distinct chemical reactivity and biological activity.

Biological and Pharmacological Research on Imidazo 5,1 B Thiazole 7 Carbonitrile Derivatives in Vitro and in Silico

Evaluation of Anti-Microbial Properties of Imidazo[5,1-B]thiazole (B6145799) Derivatives

The fused heterocyclic system of imidazo[2,1-b]thiazole (B1210989) is a key pharmacophore that has been explored for its potent effects against a range of microbial pathogens, including mycobacteria, other bacteria, and fungi. chemmethod.comnih.govresearchgate.netmdpi.com

A promising class of anti-tuberculosis agents, imidazo[2,1-b]thiazole-5-carboxamides (ITAs), have demonstrated potent activity against Mycobacterium tuberculosis (Mtb). nih.govnih.gov Research has shown these compounds possess nanomolar potency against replicating, drug-resistant Mtb strains with low toxicity to VERO cells. acs.org Certain derivatives have shown significant inhibitory activity, with Minimum Inhibitory Concentration (MIC) values below 10 nM. acs.org

The primary mechanism of action for these compounds is the inhibition of QcrB, a crucial subunit of the cytochrome bcc-aa3 super complex in the mycobacterial electron transport chain. nih.govacs.org This target is distinct from that of many current anti-TB drugs, making imidazo[5,1-b]thiazole derivatives promising candidates for new treatment regimens, especially for drug-resistant tuberculosis. nih.gov The on-target selectivity of this class of compounds has been confirmed through the cross-resistance of specific QcrB mutants. acs.org

Studies have identified several potent compounds. For instance, derivative 7b showed an MIC of 0.98 μg/mL against Mycobacterium tuberculosis. researchgate.net In another study, benzo-[d]-imidazo-[2,1-b]-thiazole derivatives IT10 and IT06 displayed significant activity against the Mtb H37Ra strain, with IC50 values of 2.32 μM and 2.03 μM, respectively. rsc.org Furthermore, compound 5f, an imidazo[2,1-b] nih.govresearchgate.netjohnshopkins.eduthiadiazole derivative, exhibited 98% inhibition with an MIC of 3.14 μg/mL against the Mtb H37Rv strain. arabjchem.org Derivatives 5b, 5d, and 5h also showed potent activity against the H37Rv strain with MICs of 1.6 µg/mL. nih.gov

Table 1: Anti-Tuberculosis Activity of Selected Imidazo[5,1-b]thiazole Derivatives

Compound M. tuberculosis Strain Activity (MIC/IC50) Reference
ND-11543 - MIC: 0.0625–2.5 μM nih.govnih.gov
Compounds 6, 16, 17 Replicating Mtb MIC <10 nM acs.org
Derivative 7b ATCC 25618 MIC: 0.98 μg/mL researchgate.net
IT10 H37Ra IC50: 2.32 μM rsc.org
IT06 H37Ra IC50: 2.03 μM rsc.org
Compound 5f H37Rv MIC: 3.14 μg/mL arabjchem.org

Beyond their antimycobacterial effects, imidazo[5,1-b]thiazole derivatives have been evaluated against a spectrum of pathogenic bacteria. chemmethod.com One study synthesized a thiazole (B1198619) derivative that inhibited the growth of Proteus mirabilis, Shigella dysenteriae, and Listeria monocytogenes with MIC values of 1000, 125, and 1000 μg/ml, respectively. nih.gov However, the same study noted that the synthesized imidazole (B134444) derivatives lacked any inhibitory effect against the tested bacteria. nih.gov

In another investigation, 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide showed significant activity against Gram-positive bacteria, with MICs as low as 6.25 µg/mL for Staphylococcus aureus and Bacillus subtilis. nih.gov A series of imidazo[2,1-b]-1,3,4-thiadiazole derivatives demonstrated good antimicrobial activity against Escherichia coli and Staphylococcus aureus, with MICs ranging from 0.14 to 0.59 mM. nih.gov Some azoalkyl ether imidazo[2,1-b]benzothiazoles were found to be more effective than chloromycin and norfloxacin (B1679917) against methicillin-resistant S. aureus (MRSA) and S. typhi, with MIC values of 2 and 1 μg/mL, respectively. nih.gov

Table 2: Antibacterial Activity of Imidazo[5,1-b]thiazole Derivatives Against Various Strains

Derivative Class Bacterial Strain Activity (MIC) Reference
Thiazole derivative Proteus mirabilis 1000 μg/mL nih.gov
Thiazole derivative Shigella dysenteriae 125 μg/mL nih.gov
Thiazole derivative Listeria monocytogenes 1000 μg/mL nih.gov
Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide Staphylococcus aureus 6.25 µg/mL nih.gov
Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide Bacillus subtilis 6.25 µg/mL nih.gov
Imidazo[2,1-b] nih.govresearchgate.netjohnshopkins.eduthiadiazole Escherichia coli 0.14 - 0.59 mM nih.gov
Imidazo[2,1-b] nih.govresearchgate.netjohnshopkins.eduthiadiazole Staphylococcus aureus 0.14 - 0.59 mM nih.gov
Azoalkyl ether imidazo[2,1-b]benzothiazole MRSA 2 μg/mL nih.gov

Derivatives of imidazo[5,1-b]thiazole have shown considerable promise as antifungal agents, particularly against fungi that are pathogenic to plants. nih.govresearchgate.net A series of novel derivatives containing pyrazole (B372694) imidazo[5,1-b]thiazole were synthesized and tested against several plant pathogens. researchgate.net Compounds 4f and 18f exhibited activity against Sclerotinia sclerotiorum with median effective concentration (EC50) values of 0.98 and 0.95 mg/L, respectively, comparable to the commercial fungicide boscalid (B143098) (EC50 = 0.82 mg/L). nih.govresearchgate.net Further investigation revealed that compound 18f disrupts the integrity of the fungal cell membrane. nih.govresearchgate.net

Other studies have also reported moderate-to-excellent in vitro antifungal activities against Valsa mali, Alternaria alternata, and Botrytis cinerea. researchgate.net Specifically, compounds C13 and C14 showed excellent inhibitory activities against S. sclerotiorum, with EC50 values of 0.69 and 0.26 mg/L, respectively. researchgate.net Additionally, imidazo[2,1-b] nih.govresearchgate.netjohnshopkins.eduthiadiazole derivatives were tested against Candida albicans, showing MICs between 0.14 to 0.59 mM. nih.gov

Table 3: Antifungal Activity of Imidazo[5,1-b]thiazole Derivatives

Compound Fungal Species Activity (EC50/MIC) Reference
4f Sclerotinia sclerotiorum EC50: 0.98 mg/L nih.govresearchgate.net
18f Sclerotinia sclerotiorum EC50: 0.95 mg/L nih.govresearchgate.net
C13 Sclerotinia sclerotiorum EC50: 0.69 mg/L researchgate.net
C14 Sclerotinia sclerotiorum EC50: 0.26 mg/L researchgate.net
Imidazo[2,1-b] nih.govresearchgate.netjohnshopkins.eduthiadiazole Candida albicans MIC: 0.14 - 0.59 mM nih.gov
4o Botrytis cinerea 76.7% inhibition nih.gov
4b Rhizoctonia solani 63.5% inhibition nih.gov

Anti-Cancer and Anti-Proliferative Activities in Cell Lines

The imidazo[5,1-b]thiazole scaffold is a key component in the development of novel anti-cancer agents. nih.gov Derivatives have shown cytotoxic effects against a range of human cancer cell lines through various mechanisms of action. nih.govmdpi.com

A primary anti-cancer mechanism for many imidazo[5,1-b]thiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.govnih.gov Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and subsequent cell death. nih.gov

Several studies have demonstrated this mechanism. A series of 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates were evaluated for their antiproliferative effects. johnshopkins.edu Compounds 5f and 5k exhibited significant activity against human breast cancer cells (MCF-7) with IC50 values of 0.60 and 0.78 µM, respectively. johnshopkins.edu These compounds were shown to occupy the colchicine (B1669291) binding site of tubulin, leading to a loss of intact microtubule structure, cell cycle arrest at the G2/M phase, and apoptosis induction. johnshopkins.edunih.gov

Similarly, chalcone (B49325) conjugates with an imidazo[2,1-b]thiazole scaffold showed promising cytotoxic activities (IC50 values from 0.64 to 30.9 μM) against five human cancer cell lines, also acting as microtubule inhibitors that cause G2/M phase arrest and apoptosis. nih.gov Another study on thiazole-naphthalene derivatives identified compound 5b as a potent tubulin polymerization inhibitor (IC50 = 3.3 µM), which arrested the cell cycle at the G2/M phase and induced apoptosis in MCF-7 cells. nih.gov In PANC-1 pancreatic cancer cells, potent antiproliferative imidazoles increased the expression of caspase-3, indicating apoptosis. mdpi.com

Table 4: Anticancer Mechanisms of Imidazo[5,1-b]thiazole Derivatives

Compound/Derivative Cancer Cell Line Mechanism of Action Activity (IC50) Reference
5f MCF-7 (Breast) Tubulin polymerization inhibition, Apoptosis 0.60 µM johnshopkins.edu
5k MCF-7 (Breast) Tubulin polymerization inhibition, Apoptosis 0.78 µM johnshopkins.edu
23 (Chalcone conjugate) A549 (Lung) G2/M cell cycle arrest, Apoptosis 0.64 µM nih.gov
5b (Thiazole-naphthalene) MCF-7 (Breast) Tubulin polymerization inhibition, G2/M arrest, Apoptosis 0.48 µM nih.gov

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. semanticscholar.orgrsc.org Imidazo[5,1-b]thiazole derivatives have been identified as potent inhibitors of various kinases. nih.gov

One study focused on synthesizing imidazo[2,1-b]thiazole derivatives as potential inhibitors of focal adhesion kinase (FAK), a key player in cell survival and proliferation. nih.gov Several compounds showed high FAK inhibitory activities. nih.gov Another area of investigation has been the inhibition of B-RAF kinase, a component of the MAPK signaling pathway. sci-hub.se A series of imidazo[2,1-b]thiazole derivatives were found to inhibit the B-RAFV600E mutant kinase at nanomolar concentrations. nih.gov Compound 37 was particularly effective against MCF-7 cells, with an IC50 value of 0.475 μM, which was more potent than the reference drug sorafenib. nih.gov

Additionally, the 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine scaffold has been explored for its kinase inhibitory potential. nih.gov Compound 7a, featuring this scaffold, was found to inhibit a range of kinases, including Aurora-A, a key regulator of mitosis. nih.gov The imidazo[2,1-b]thiazole scaffold has also been utilized to develop inhibitors of IGF-1R, EGFR, and ErbB2 kinases. nih.gov

Table 5: Kinase Inhibition by Imidazo[5,1-b]thiazole Derivatives

Compound/Derivative Class Target Kinase Activity (IC50) Reference
Imidazo[2,1-b]thiazole derivatives Focal Adhesion Kinase (FAK) High inhibitory activity nih.gov
Compound 37 B-RAF 0.475 µM (cell-based) nih.gov
Compound 40 B-RAFV600E 23.1 nM nih.gov
Compound 7a Aurora-A Range of inhibition nih.gov

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Phosphodiesterase)

There is no specific research available detailing enzyme inhibition studies for Imidazo[5,1-b]thiazole-7-carbonitrile. However, the imidazo[5,1-b]thiazole core structure has been investigated in derivatives targeting specific enzymes. Notably, a series of compounds based on the benzo[d]imidazo[5,1-b]thiazole scaffold were designed and evaluated as inhibitors of phosphodiesterase 10A (PDE10A). nih.gov Another study focused on imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates as inhibitors of various human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. nih.gov These studies establish the potential of the parent scaffold in enzyme inhibition, but direct inhibitory data for the 7-carbonitrile derivative against carbonic anhydrase, phosphodiesterase, or other enzymes is not present in the current body of scientific literature.

As no specific inhibitory concentrations (e.g., IC₅₀, Kᵢ) for this compound are available, a data table for this section cannot be provided.

In Vivo Efficacy Studies in Animal Models (excluding human clinical data)

There are no published in vivo efficacy studies in animal models specifically for the compound this compound. The broader class of imidazothiazole derivatives has been subject to in vivo evaluation for various therapeutic areas. For example, derivatives of benzo[d]imidazo[5,1-b]thiazole have been shown to be efficacious in a rodent model of psychosis. nih.gov In other research, 2,6-diaryl-imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole derivatives were evaluated for their in vivo anti-inflammatory and analgesic activities in a carrageenan-induced rat paw edema model. nih.gov One study on imidazo[2,1-b]thiazole-5-carboxamides reported on the in vivo efficacy in a murine model of chronic tuberculosis infection. nih.gov These examples highlight the in vivo testing of related scaffolds, but no such data is available for this compound.

Without specific in vivo efficacy data for this compound, a data table of animal model studies cannot be created.

Structure Activity Relationship Sar Studies and Rational Design of Imidazo 5,1 B Thiazole Derivatives

Systematic Modification of the Imidazo[5,1-b]thiazole (B6145799) Core and Substituents

Systematic modification of the Imidazo[5,1-b]thiazole scaffold has been a key strategy to develop novel therapeutic agents. Modifications include fusing aromatic rings to the core and introducing a variety of substituents at different positions, targeting a range of diseases from fungal infections to cancer and neurological disorders.

One significant modification involves the fusion of a benzene (B151609) ring to create the benzo[d]imidazo[5,1-b]thiazole scaffold. This tricyclic system has been explored for its potential as phosphodiesterase 10A (PDE10A) inhibitors. nih.gov Further substitutions on this core with various heteroaromatic and saturated heteroalkyl groups have been investigated to optimize potency and pharmacokinetic profiles. nih.gov For instance, a series of derivatives were synthesized where different groups were attached to the benzo-fused core to explore SAR for antimycobacterial activity. These included the incorporation of piperazine (B1678402) and 1,2,3-triazole moieties, leading to the identification of potent agents against Mycobacterium tuberculosis. rsc.org

In another line of research focusing on antifungal agents, the Imidazo[5,1-b]thiazole core was modified by introducing a pyrazole (B372694) ring. nih.gov This was achieved through an intermediate derivatization method, modifying an imine skeleton which then undergoes intramolecular nucleophilic substitution. nih.gov This approach yielded a series of novel derivatives with significant activity against plant pathogens like Sclerotinia sclerotiorum. nih.govresearchgate.net

For anticancer applications, diaryl benzo[d]imidazo[5,1-b]thiazole compounds were synthesized featuring an aminoethoxy side chain. This systematic introduction of aryl groups and the flexible side chain was aimed at enhancing cytotoxicity against human breast cancer cell lines. researchgate.net

Identification of Key Pharmacophoric Elements

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. Through SAR studies, several key pharmacophoric elements have been identified for Imidazo[5,1-b]thiazole derivatives targeting different biological entities.

For Antifungal Activity: The presence of a pyrazole ring attached to the Imidazo[5,1-b]thiazole core has been identified as a critical element. nih.gov Compounds incorporating this feature demonstrated potent activity, suggesting the pyrazole moiety is a key contributor to the antifungal pharmacophore. nih.govresearchgate.net

For Antimycobacterial Activity: Specific substituted phenyl rings attached to a triazole moiety were found to be vital. A 4-nitro phenyl group and a 2,4-dichloro phenyl group were identified as key pharmacophoric features that confer significant activity against Mycobacterium tuberculosis. rsc.org

For Anticancer Cytotoxicity: In a series of benzo[d]imidazo[5,1-b]thiazole derivatives, a flexible aminoethoxy side chain attached to one of the aryl substituents was determined to be a crucial feature for high cytotoxicity against the MCF-7 breast cancer cell line. researchgate.net

Rational Design Strategies for Enhanced Potency and Selectivity

Rational design strategies leverage the understanding of SAR and pharmacophoric elements to purposefully create molecules with improved properties.

A prominent strategy is the intermediate derivatization method . This approach has been successfully used to develop novel fungicides, as it can significantly increase the success rate of creating new pesticides. nih.gov By modifying a known active intermediate, researchers designed and synthesized a series of pyrazole-containing Imidazo[5,1-b]thiazole derivatives with antifungal activity comparable to the commercial pesticide boscalid (B143098). nih.gov

The concept of molecular hybridization , which combines two or more pharmacophores into a single molecule, has also been applied. This was the strategy behind synthesizing benzo[d]imidazo[5,1-b]thiazole carboxamide analogues that incorporated piperazine and various 1,2,3-triazoles, aiming to create new antimycobacterial agents. rsc.org

Bioisosteric Replacements within Imidazo[5,1-b]thiazole Scaffolds

Bioisosteric replacement involves substituting one chemical group with another that has similar physical or chemical properties to enhance a molecule's biological activity or optimize its pharmacokinetic properties.

Data Tables

Table 1: Antifungal Activity of Imidazo[5,1-b]thiazole Derivatives against Sclerotinia sclerotiorum
CompoundModificationsEC₅₀ (mg L⁻¹)Reference
4fPyrazole ring derivative0.98 nih.gov
18fPyrazole ring derivative0.95 nih.gov
Boscalid (Control)Commercial fungicide0.82 nih.gov
Table 2: Antimycobacterial Activity of Benzo[d]imidazo[5,1-b]thiazole Derivatives against M. tuberculosis H37Ra
CompoundKey SubstituentIC₅₀ (µM)IC₉₀ (µM)Reference
IT062,4-dichloro phenyl moiety2.0315.22 rsc.org
IT104-nitro phenyl moiety2.327.05 rsc.org

Future Research Directions and Potential Applications

Development of Novel Chemical Probes and Tools based on Imidazo[5,1-b]thiazole (B6145799)

The development of selective chemical probes is crucial for dissecting complex biological pathways and validating novel drug targets. The imidazo[5,1-b]thiazole scaffold offers a versatile platform for creating such tools. A notable example is found in the exploration of benzo[d]imidazo[5,1-b]thiazole derivatives as inhibitors of phosphodiesterase 10A (PDE10A), an enzyme implicated in neuropsychiatric disorders like schizophrenia.

In this context, researchers identified a specific derivative, compound 9e , which demonstrated not only potent PDE10A inhibitory activity and high selectivity but also excellent central nervous system penetrability and a favorable pharmacokinetic profile in preclinical rat models. nih.gov This compound was subsequently used as a tool to probe the therapeutic hypothesis of PDE10A inhibition, showing efficacy in established preclinical models of psychosis. nih.gov The success of this derivative underscores the potential of the imidazo[5,1-b]thiazole core in generating specialized molecules for in vivo target validation and mechanistic studies, paving the way for future probes targeting other enzymes or receptors.

Exploration of Imidazo[5,1-b]thiazole in Agrochemistry and Materials Science

Beyond pharmaceuticals, the imidazo[5,1-b]thiazole structure holds considerable promise in the fields of agrochemistry and materials science.

Agrochemistry: The development of novel fungicides with high efficacy and low toxicity is a pressing need in modern agriculture. researchgate.netnih.gov Recent studies have successfully utilized the intermediate derivatization method to synthesize novel imidazo[5,1-b]thiazole derivatives containing a pyrazole (B372694) ring, leading to compounds with significant antifungal properties. researchgate.netnih.gov

For instance, compounds 4f and 18f exhibited potent activity against Sclerotinia sclerotiorum, a destructive plant pathogen. nih.gov Their efficacy was found to be comparable to the commercial fungicide boscalid (B143098). nih.gov Further investigation into compound 18f revealed that it disrupts the integrity of the fungal cell membrane, leading to cell death. researchgate.netnih.gov Importantly, this compound also showed lower acute toxicity in zebrafish compared to boscalid, suggesting a more favorable environmental and safety profile. researchgate.netnih.gov These findings highlight the potential of the imidazo[5,1-b]thiazole scaffold as a source of new-generation fungicides. researchgate.net

Materials Science: The application of fused imidazole (B134444) heterocycles, including the imidazo[5,1-b]thiazole backbone, in materials science is an emerging area of interest. These aromatic systems have potential uses in the development of organic light-emitting diodes (OLEDs) and as metal-sensing agents due to their electronic properties and ability to coordinate with metal ions. researchgate.net While specific research on imidazo[5,1-b]thiazole-7-carbonitrile for these applications is still nascent, the structural characteristics of the core suggest that derivatives could be designed to exhibit unique photophysical or conductive properties suitable for advanced materials.

Table 1: Antifungal Activity of Imidazo[5,1-b]thiazole Derivatives

Compound Target Pathogen EC₅₀ (mg L⁻¹) Reference Fungicide (Boscalid) EC₅₀ (mg L⁻¹) Source(s)
4f Sclerotinia sclerotiorum 0.98 0.82 nih.gov
18f Sclerotinia sclerotiorum 0.95 0.82 nih.gov

Integration of Artificial Intelligence and Machine Learning in Imidazo[5,1-b]thiazole Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel compounds, including imidazo[5,1-b]thiazole derivatives. These computational tools can dramatically accelerate research by analyzing vast datasets to predict biological activity, physicochemical properties, and potential toxicity. mdpi.com

ML models can be trained on existing libraries of compounds to identify essential structural features required for a specific biological effect, such as urease inhibition or anticancer activity. mdpi.comresearchgate.net This approach improves the predictive performance of virtual screening, allowing researchers to prioritize the synthesis of candidates with the highest probability of success. mdpi.com For imidazo[5,1-b]thiazole research, ML algorithms could be employed to:

Predict new derivatives with enhanced antifungal or therapeutic activity. researchgate.net

Optimize compounds for desired pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). mdpi.com

Identify potential off-target effects early in the discovery process.

Explore structure-property relationships for applications in materials science. mdpi.com

By compensating for gaps in theoretical understanding through data-driven learning, AI and ML promise to reduce the costs and timelines associated with developing new imidazo[5,1-b]thiazole-based products. mdpi.com

Addressing Research Gaps and Challenges in Imidazo[5,1-b]thiazole Chemistry and Biology

Despite its promise, significant research gaps and challenges remain in the study of the imidazo[5,1-b]thiazole scaffold. Much of the existing literature on imidazothiazoles focuses on the imidazo[2,1-b]thiazole (B1210989) isomer, leaving the biological potential of the imidazo[5,1-b]thiazole core relatively underexplored. nih.govnih.gov

Key challenges and future research should focus on:

Broadening Biological Screening: Systematically evaluating imidazo[5,1-b]thiazole libraries against a wider array of biological targets, including kinases, proteases, and GPCRs, is needed to uncover new therapeutic applications.

Mechanism of Action Studies: For active compounds, elucidating the precise molecular mechanism of action is crucial. As seen with the antifungal derivative 18f , understanding how these molecules function allows for rational design of more potent successors. researchgate.netnih.gov

Structural Diversity: Expanding the chemical space around the core scaffold through diverse synthetic methodologies will be key to unlocking new functions.

Pharmacokinetic Optimization: A primary hurdle in drug discovery is achieving favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Research on the benzo[d]imidazo[5,1-b]thiazole scaffold has shown that modifications can lead to compounds with good CNS penetration and metabolic stability, but this needs to be systematically explored for other derivatives and therapeutic areas. nih.gov

Addressing these gaps will be essential to fully realize the potential of this versatile heterocyclic system.

Therapeutic Potential of Imidazo[5,1-b]thiazole Derivatives in Drug Discovery (pre-clinical)

The imidazo[5,1-b]thiazole scaffold and its analogues have demonstrated significant therapeutic potential in a range of preclinical models, positioning them as promising candidates for new drug development. nih.govontosight.ai The fused heterocyclic system serves as a rigid and chemically versatile core for designing molecules that can interact with various biological targets. nih.gov

Preclinical research has highlighted potential applications in several areas:

Antipsychotic Agents: As mentioned, benzo[d]imidazo[5,1-b]thiazole derivatives have been identified as potent and selective inhibitors of PDE10A, showing efficacy in animal models of psychosis. nih.gov

Anticancer Agents: While much of the research has focused on the imidazo[2,1-b]thiazole isomer, which shows activity against various cancer cell lines including melanoma and glioma, the shared structural features suggest that the imidazo[5,1-b]thiazole core is also a viable starting point for developing novel anticancer agents. mdpi.comnih.gov

Antimycobacterial Agents: Analogous fused systems like benzo[d]imidazo[2,1-b]thiazole carboxamides have yielded compounds with significant and selective activity against Mycobacterium tuberculosis, suggesting a potential avenue of exploration for imidazo[5,1-b]thiazole derivatives as well. rsc.org

The continued exploration of structure-activity relationships and target-based design will be critical in advancing these promising preclinical findings toward clinical development. nih.gov

Q & A

Q. What are the most efficient synthetic routes for preparing imidazo[5,1-b]thiazole-7-carbonitrile and its derivatives?

The Friedel-Crafts acylation using Eaton’s reagent under solvent-free conditions is a high-yield (90–96%) method for synthesizing fused imidazo[2,1-b]thiazole derivatives. This approach minimizes solvent waste and simplifies purification, making it ideal for scalable synthesis. Key steps include substrate activation via acylation and characterization via thin-layer chromatography (TLC) and melting point analysis .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural features like aromatic protons and carbonitrile groups. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. Melting points are determined via electrothermal apparatus, while TLC monitors reaction progress .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While specific safety data for this compound is limited, analogous heterocycles (e.g., 4,5-imidazoledicarbonitrile) require avoiding inhalation/ingestion and using personal protective equipment (PPE). Storage should adhere to guidelines for moisture-sensitive compounds, with emergency protocols referencing Safety Data Sheets (SDS) for related structures .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of this compound derivatives?

Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) predict optimal reaction conditions, reducing trial-and-error experimentation. Virtual simulations model substituent effects on reactivity, enabling targeted modifications (e.g., electron-withdrawing groups at the 7-position to enhance stability) .

Q. What experimental strategies resolve contradictions in reported biological activities of imidazo[5,1-b]thiazole derivatives?

Systematic meta-analyses of structure-activity relationship (SAR) data can identify confounding variables (e.g., assay protocols, substituent positional effects). For example, anti-cancer activity discrepancies may arise from variations in cell line selectivity or substituent electronic profiles. Controlled comparative studies using standardized assays (e.g., MTT for cytotoxicity) are recommended .

Q. How should factorial design be applied to study the structure-activity relationships of this compound analogs?

A 2³ factorial design can evaluate three critical variables (e.g., substituent type, reaction temperature, catalyst loading) to assess their impact on bioactivity. Response surface methodology (RSM) optimizes conditions for maximum yield or potency. For instance, varying aryl groups at the 2-position and measuring anti-inflammatory activity via COX-2 inhibition assays .

Q. What methodologies integrate this compound into multi-step catalytic processes for complex heterocycles?

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the 2-position, while copper-mediated cyanation enhances carbonitrile functionality. Reaction monitoring via in-situ IR spectroscopy ensures intermediate stability, and column chromatography isolates enantiomers when chiral centers are present .

Methodological Notes

  • Data Validation : Cross-reference NMR/HRMS data with computational predictions (e.g., DFT calculations) to confirm structural assignments .
  • Contradiction Management : Use statistical tools (e.g., ANOVA) to differentiate experimental noise from genuine biological variability .
  • Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, particularly those with uncharacterized toxicity profiles .

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